1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
CAS No.: 1858242-25-7
Cat. No.: VC11711503
Molecular Formula: C13H15N5O2S
Molecular Weight: 305.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858242-25-7 |
|---|---|
| Molecular Formula | C13H15N5O2S |
| Molecular Weight | 305.36 g/mol |
| IUPAC Name | 3-[(4-nitrophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole |
| Standard InChI | InChI=1S/C13H15N5O2S/c19-18(20)11-3-1-10(2-4-11)9-12-15-13(21-16-12)17-7-5-14-6-8-17/h1-4,14H,5-9H2 |
| Standard InChI Key | GJNFOZGKVSIZKP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Nomenclature Analysis
The systematic name 1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine delineates its molecular architecture:
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A piperazine ring (C₄H₁₀N₂) is appended to the 5-position of a 1,2,4-thiadiazole core (C₂N₂S).
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The 3-position of the thiadiazole ring is substituted with a (4-nitrophenyl)methyl group (C₇H₆N₂O₂).
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 1,2,4-thiadiazole derivatives often involves cyclization reactions. A patent (WO2015063709A1) details the use of Lawesson’s reagent to cyclize thiourea intermediates into thiadiazoles . For example, the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves cyclizing a precursor with Lawesson’s reagent under mild conditions, avoiding toxic solvents like pyridine . Adapting this method, the target compound could be synthesized via:
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Formation of the thiadiazole core: Reacting a thiourea derivative with a nitrile under acidic conditions.
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Introduction of the 4-nitrobenzyl group: Alkylation at the 3-position of the thiadiazole.
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Piperazine coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs at the 3- and 5-positions of the thiadiazole.
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Nitro group stability: The 4-nitrobenzyl group may require protective strategies during reactions involving reducing agents.
Physicochemical Properties
While experimental data for the compound is limited, inferences can be drawn from analogues:
The nitro group enhances electrophilicity, potentially improving binding to biological targets. The thiadiazole ring contributes to planarity, favoring π-π stacking interactions .
Applications and Future Directions
Drug Development
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Lead Optimization: Modifying the nitro group’s position or replacing it with bioisosteres (e.g., cyano) to enhance potency.
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Combination Therapies: Pairing with existing antiepileptics or antidiabetics to improve efficacy.
Industrial Synthesis
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Green Chemistry: Adopting solvent-free cyclization or microwave-assisted synthesis to reduce environmental impact .
Research Gaps
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Toxicological Profiles: Acute and chronic toxicity studies are needed.
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Target Identification: Proteomic studies to elucidate binding partners.
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